molecular formula C7H5F5N2 B11724083 [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine

Cat. No.: B11724083
M. Wt: 212.12 g/mol
InChI Key: KLYFKJKPUDOTND-UHFFFAOYSA-N
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Description

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H5F5N2 It is characterized by the presence of a pentafluorophenyl group attached to a methylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine typically involves the reaction of pentafluorobenzaldehyde with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{C}_6\text{F}_5\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{F}_5\text{CH}_2\text{NHNH}_2 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The pentafluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the pentafluorophenyl group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentafluorophenylmethanol, while substitution reactions can produce various substituted hydrazine derivatives.

Scientific Research Applications

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine involves its interaction with specific molecular targets. The pentafluorophenyl group enhances its reactivity, allowing it to participate in various chemical reactions. The hydrazine moiety can form stable complexes with metal ions, influencing its behavior in catalytic processes.

Comparison with Similar Compounds

[(2,3,4,5,6-Pentafluorophenyl)methyl]hydrazine can be compared with other similar compounds such as:

    Pentafluorophenylhydrazine: Lacks the methyl group, leading to different reactivity and applications.

    Pentafluorobenzylhydrazine: Similar structure but with variations in the substitution pattern.

    Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of a hydrazine moiety.

Properties

Molecular Formula

C7H5F5N2

Molecular Weight

212.12 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)methylhydrazine

InChI

InChI=1S/C7H5F5N2/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10/h14H,1,13H2

InChI Key

KLYFKJKPUDOTND-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)NN

Origin of Product

United States

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